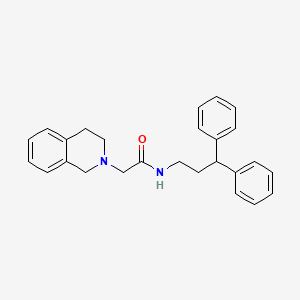
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acylation: The isoquinoline core can be acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
N-Alkylation: The final step involves the N-alkylation of the acetamide with 3,3-diphenylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-phenylpropyl)acetamide
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylbutyl)acetamide
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide is unique due to its specific structural features, such as the presence of the 3,3-diphenylpropyl group, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
827310-00-9 |
|---|---|
Formule moléculaire |
C26H28N2O |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C26H28N2O/c29-26(20-28-18-16-21-9-7-8-14-24(21)19-28)27-17-15-25(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-14,25H,15-20H2,(H,27,29) |
Clé InChI |
WRBMEYKOZIOREC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


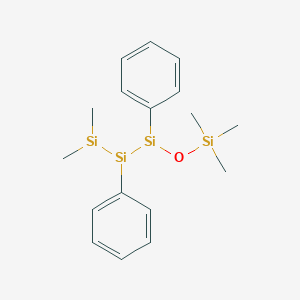

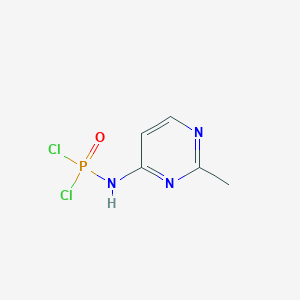
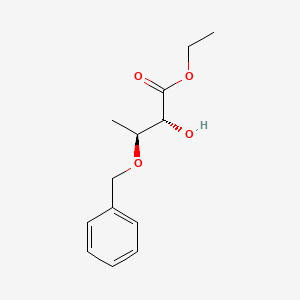
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)
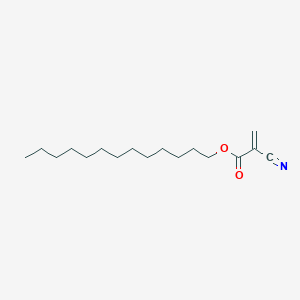

![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
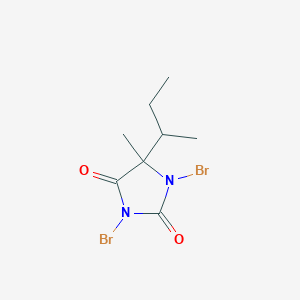
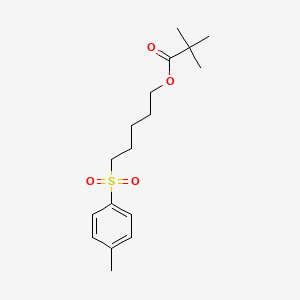

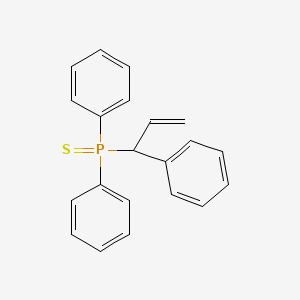
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
